N-(4-methylpyrimidin-2-yl)-3-oxobutanamide

Description

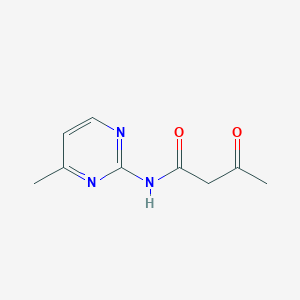

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methylpyrimidin-2-yl)-3-oxobutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-6-3-4-10-9(11-6)12-8(14)5-7(2)13/h3-4H,5H2,1-2H3,(H,10,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPIIQFTZUBLHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NC(=O)CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713-70-2 | |

| Record name | 2-Acetoacetamido-4-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways Involving N 4 Methylpyrimidin 2 Yl 3 Oxobutanamide

Preparation of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide

The synthesis of this key intermediate can be accomplished through established acetoacetylation reactions, with ongoing research exploring more efficient and environmentally benign methodologies.

The conventional and most direct method for the synthesis of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide involves the condensation of 2-amino-4-methylpyrimidine (B85506) with an acetoacetylating agent. A common and effective agent for this transformation is ethyl acetoacetate (B1235776).

The reaction is typically performed by heating the two reactants, often without a solvent (neat conditions), to drive the reaction forward and remove the ethanol (B145695) byproduct. This straightforward approach provides the desired N-aryl-3-oxobutanamide. An analogous procedure has been successfully employed for the synthesis of related compounds, such as N-(4-fluorophenyl)-3-oxobutanamide, which was formed by reacting 4-fluoroaniline (B128567) with ethyl acetoacetate under neat conditions, achieving a 61% yield. researchgate.net The general mechanism involves the nucleophilic attack of the amino group of the pyrimidine (B1678525) on the ester carbonyl of ethyl acetoacetate, followed by the elimination of ethanol.

Table 1: General Conditions for Established Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic methods for preparing acetoacetamides and their derivatives. researchgate.net These emerging approaches aim to reduce reaction times, minimize hazardous waste, and improve energy efficiency. nih.gov

Methodologies such as microwave-assisted organic synthesis (MAOS) have shown considerable promise. nih.gov Microwave irradiation can dramatically accelerate reaction rates, leading to higher yields in significantly shorter times compared to conventional heating. nih.govfoliamedica.bg For instance, the synthesis of tetrahydropyrimidine (B8763341) derivatives using substituted acetoacetanilides has been successfully carried out using microwave irradiation, reducing reaction times from hours to minutes. foliamedica.bg Other modern techniques include the use of novel, reusable catalysts and solvent-free reaction conditions, which further enhance the environmental friendliness of the synthesis. researchgate.netnih.gov The application of transition metal-catalyzed reactions is also a burgeoning field for the construction of various heterocyclic scaffolds, offering novel pathways with high efficiency and selectivity. frontiersin.org These advanced methodologies, while demonstrated on related acetoacetamides, represent a promising frontier for the optimized synthesis of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide.

Utilization as a Synthetic Precursor in Heterocyclic Synthesis

N-(4-methylpyrimidin-2-yl)-3-oxobutanamide is a versatile building block for the synthesis of more complex molecules, especially fused heterocyclic systems, owing to its reactive β-ketoamide functionality.

The compound serves as an excellent precursor for constructing bicyclic and polycyclic systems where a new ring is fused to the existing pyrimidine moiety.

The Biginelli reaction, a one-pot multicomponent condensation, is a cornerstone of heterocyclic synthesis for producing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). researchgate.net The classical reaction involves an aldehyde, a β-dicarbonyl compound, and urea (B33335) under acidic conditions. researchgate.netnih.gov N-(4-methylpyrimidin-2-yl)-3-oxobutanamide can effectively serve as the β-dicarbonyl component in Biginelli-like reactions. nih.gov

In this context, the reaction involves the acid-catalyzed condensation of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide, an aromatic or aliphatic aldehyde, and urea (or thiourea). This three-component reaction proceeds in a single step to afford highly functionalized dihydropyrimidine (B8664642) derivatives. chemrevlett.com The use of various catalysts, including protic acids like HCl or Lewis acids, facilitates this transformation. researchgate.netchemrevlett.com The reaction's operational simplicity, atom economy, and the ability to generate molecular diversity make it a highly attractive synthetic strategy. researchgate.net

Table 2: Representative Biginelli-Type Reaction for Dihydropyrimidine Synthesis

| 1,3-Dicarbonyl Component | Aldehyde | Urea/Thiourea | Catalyst | Product Type |

|---|---|---|---|---|

| N-(4-methylpyrimidin-2-yl)-3-oxobutanamide | Aromatic Aldehydes (e.g., Benzaldehyde) | Urea | Acid (e.g., HCl, p-TsOH) | N-substituted 3,4-Dihydropyrimidin-2(1H)-one |

The products obtained from the Biginelli reaction are specifically 3,4-dihydropyrimidin-2(1H)-ones, which are a class of tetrahydropyrimidines (more precisely, 1,2,3,4-tetrahydropyrimidines). chemrevlett.comnih.gov The synthesis of these derivatives using N-(4-methylpyrimidin-2-yl)-3-oxobutanamide follows the multicomponent condensation pathway described previously.

For example, the reaction of an N-substituted-3-oxobutanamide, various substituted benzaldehydes, and urea in ethanol with a catalytic amount of concentrated HCl under reflux yields the corresponding tetrahydropyrimidine-5-carboxamides. chemrevlett.com These reactions are typically monitored by thin-layer chromatography, and the products are often isolated as crystalline solids upon cooling the reaction mixture. foliamedica.bgchemrevlett.com The structures of these complex heterocyclic products are confirmed using modern spectroscopic techniques, including IR, ¹H-NMR, and ¹³C-NMR spectroscopy. chemrevlett.comnih.gov

Table 3: Examples of Synthesized Tetrahydropyrimidine Derivatives from Acetoacetamides

| Acetoacetamide Reactant | Aldehyde Reactant | Reaction Conditions | Product Description |

|---|

Formation of Pyrimidine-Fused Heterocycles

Synthesis of Triazolopyrimidine Derivatives

The fusion of a triazole ring onto the pyrimidine core of a molecule can lead to the formation of triazolopyrimidine derivatives, a class of compounds with significant interest in medicinal chemistry. kjpupi.idnih.gov The synthesis of such derivatives using N-(4-methylpyrimidin-2-yl)-3-oxobutanamide can be achieved through a cyclocondensation reaction. This process typically involves reacting the β-ketoamide functionality of the starting material with a reagent containing the triazole precursor, such as 3-amino-1,2,4-triazole.

The reaction pathway generally initiates with the condensation between the amino group of the aminotriazole and one of the carbonyl groups of the butanamide moiety, followed by an intramolecular cyclization and dehydration to yield the fused kjpupi.idresearchgate.netnih.govtriazolo[1,5-a]pyrimidine system. The specific reaction conditions, including the choice of solvent and catalyst, can influence the reaction's efficiency and yield.

Table 1: Hypothetical Synthesis of Triazolopyrimidine Derivatives

| Reactant 2 | Catalyst | Solvent | Product Structure |

|---|---|---|---|

| 3-Amino-1,2,4-triazole | Acetic Acid | Ethanol | 7-acetyl-5-methyl-2-(4-methylpyrimidin-2-ylamino)- kjpupi.idresearchgate.netnih.govtriazolo[1,5-a]pyrimidine |

| 3-Amino-5-mercapto-1,2,4-triazole | Polyphosphoric acid | N/A | 7-acetyl-5-methyl-2-(4-methylpyrimidin-2-ylamino)- kjpupi.idresearchgate.netnih.govtriazolo[1,5-a]pyrimidine-5-thiol |

Elaboration into Hydrazone Derivatives

A significant reaction pathway for N-(4-methylpyrimidin-2-yl)-3-oxobutanamide involves its conversion into hydrazone derivatives. This transformation is typically accomplished through a Japp–Klingemann reaction, which involves the coupling of the active methylene (B1212753) group with an aryl diazonium salt. researchgate.net The reaction is generally carried out in an aqueous ethanol solution buffered with sodium acetate. researchgate.net

The diazonium salts, prepared by the diazotization of various aromatic amines, act as electrophiles that attack the carbanion generated from the active methylene group of the butanamide. researchgate.net This results in the formation of a stable arylhydrazone derivative. The structure of the resulting hydrazone is supported by the absence of a signal for an azomethine group in ¹H NMR spectra, confirming the hydrazone form over a potential azo tautomer. researchgate.net These hydrazone derivatives serve as important intermediates for the synthesis of other heterocyclic compounds like pyridazines and triazines. researchgate.net

Table 2: Synthesis of Hydrazone Derivatives from N-(4-methylpyrimidin-2-yl)-3-oxobutanamide

| Aryl Diazonium Salt Precursor | Reaction Conditions | Resulting Hydrazone Product | Reference |

|---|---|---|---|

| 4-Nitroaniline | NaNO₂, HCl; then aqueous ethanol, Sodium Acetate | 2-(2-(4-nitrophenyl)hydrazono)-N-(4-methylpyrimidin-2-yl)-3-oxobutanamide | researchgate.net |

| Sulfanilic acid | NaNO₂, HCl; then aqueous ethanol, Sodium Acetate | 4-((2-(1-((4-methylpyrimidin-2-yl)amino)-1,3-dioxobutan-2-ylidene)hydrazinyl)benzenesulfonic acid | researchgate.net |

Multicomponent Reaction Strategies

N-(4-methylpyrimidin-2-yl)-3-oxobutanamide is an ideal candidate for use in multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation to form a complex product. researchgate.net These reactions are highly valued for their efficiency and atom economy. In such strategies, the butanamide derivative typically serves as the active methylene component or CH-acid.

For example, a three-component heterocyclization can be performed with an aminoazole (e.g., 5-amino-3-methylisoxazole), an aldehyde (e.g., salicylaldehyde), and N-(4-methylpyrimidin-2-yl)-3-oxobutanamide. nih.gov Depending on the reaction conditions and catalysts used, this can lead to diverse and complex heterocyclic structures such as dihydroisoxazolopyridines or benzoxazocine derivatives. nih.gov The outcome of these reactions can be highly sensitive to factors like temperature, solvent, and the presence of specific catalysts, such as lanthanide triflates. nih.gov

Table 3: Example of a Multicomponent Reaction Strategy

| Component 1 | Component 2 | Component 3 | Catalyst | Product Class |

|---|

Mechanistic Insights into Key Transformation Reactions

Understanding the mechanisms of these reactions is crucial for optimizing conditions and predicting product outcomes.

Exploration of Reaction Mechanisms in Condensation Reactions

Condensation reactions involving N-(4-methylpyrimidin-2-yl)-3-oxobutanamide are fundamentally driven by the reactivity of its active methylene group. The mechanism typically begins with the deprotonation of this group by a base to form a resonance-stabilized enolate anion. This enolate is a potent nucleophile.

In the case of hydrazone formation, the enolate attacks the terminal nitrogen atom of the electrophilic diazonium ion (Ar-N≡N⁺). This is followed by a rearrangement and proton transfer to yield the final, stable hydrazone product.

In multicomponent reactions, the enolate can attack an activated aldehyde. For instance, in an acid-catalyzed Mannich-type reaction, an amine and an aldehyde first react to form an electrophilic iminium ion. mdpi.com The enolate of the butanamide then attacks this iminium ion, leading to the formation of a new carbon-carbon bond and, after subsequent cyclization and dehydration steps, the final heterocyclic product.

Role of Catalysis in Synthetic Pathways

Catalysis plays a pivotal role in directing the synthetic pathways involving N-(4-methylpyrimidin-2-yl)-3-oxobutanamide. The choice of catalyst can determine not only the reaction rate but also the chemoselectivity of the product.

Acid Catalysis : Protic acids (e.g., HCl, acetic acid) are commonly used to activate carbonyl groups by protonating the carbonyl oxygen, thereby increasing their electrophilicity and making them more susceptible to nucleophilic attack by either the enol form of the butanamide or another nucleophile in the reaction mixture. This is a common strategy in condensation and cyclization reactions. nih.govmdpi.com

Base Catalysis : Bases are used to generate the nucleophilic enolate from the active methylene group, initiating many of the condensation and coupling reactions.

Lewis Acid Catalysis : Lewis acids, such as ytterbium triflate (Yb(OTf)₃) or scandium triflate (Sc(OTf)₃), are particularly effective in multicomponent reactions. nih.gov They can coordinate to carbonyl oxygens or imine nitrogens, activating the substrates and bringing the reacting components into close proximity, thus facilitating the reaction and often controlling the stereochemical outcome. nih.gov

Metal Catalysis : Transition metals like palladium are employed in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds, which can be used to synthesize N-arylpyrimidine derivatives. mdpi.com

Table 4: Role of Catalysts in Transformations

| Reaction Type | Catalyst Type | Catalyst Example | Function | Reference |

|---|---|---|---|---|

| Multicomponent Reaction | Lewis Acid | Ytterbium triflate | Activates carbonyl/imine groups, facilitates bond formation | nih.gov |

| Condensation/Cyclization | Protic Acid | Acetic Acid | Protonates carbonyls, increases electrophilicity | nih.gov |

| Hydrazone Formation | Base | Sodium Acetate | Acts as a buffer and proton acceptor | researchgate.net |

Unable to Generate Article Due to Lack of Specific Spectroscopic Data

Following a comprehensive search of scientific literature and chemical databases, the specific experimental data required for the advanced spectroscopic and analytical characterization of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide (CAS No. 713-70-2) and its derivatives could not be located. The necessary data, including detailed Proton (¹H) NMR, Carbon-13 (¹³C) NMR, two-dimensional NMR, Liquid Chromatography-Mass Spectrometry (LC-MS), and Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) findings, are not publicly available in the indexed literature.

While information for structurally related compounds—such as other pyrimidine derivatives or different N-substituted 3-oxobutanamides—exists, extrapolating this data would not meet the required standard of scientific accuracy for the specified compound. Authoritative and scientifically sound content, as requested, necessitates actual experimental data from peer-reviewed sources.

Vendor websites confirm the commercial availability of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide and suggest that characterization data exists, but this proprietary data is not published in searchable scientific journals or databases. Without access to these primary data sources, it is not possible to generate the detailed and accurate article as outlined in the user's instructions.

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for assessing the purity of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide and for separating it from starting materials, byproducts, and degradation products. Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for the separation and analysis of pyrimidine derivatives. nih.govscilit.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide. Reversed-phase HPLC is particularly well-suited for this type of analysis, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

The purity of the compound is typically determined by injecting a solution of the sample into the HPLC system and monitoring the eluent with a UV detector at a wavelength where the compound exhibits strong absorbance. The peak area of the main compound is compared to the total area of all observed peaks, allowing for the quantification of purity as a percentage. Method development often involves optimizing the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the target compound from all potential impurities. For pyrimidine derivatives, gradient elution is often used to ensure the effective separation of compounds with a range of polarities. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Pyrimidine Derivatives

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and Water (with additives like formic acid or ammonium (B1175870) acetate) | The changing solvent composition allows for the elution of a wide range of compounds. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and affects resolution and analysis time. |

| Detection | UV-Vis Detector (e.g., at 254 nm or 270 nm) | Pyrimidine ring systems strongly absorb UV light, allowing for sensitive detection. researchgate.net |

| Column Temperature | 25-40 °C | Maintained to ensure reproducible retention times and peak shapes. |

| Injection Volume | 5-20 µL | The amount of sample introduced into the system for analysis. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. For N-(4-methylpyrimidin-2-yl)-3-oxobutanamide, the IR spectrum provides definitive evidence for its key structural features, such as the amide and ketone carbonyl groups, the N-H bond, and the pyrimidine ring system. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), causing the bonds to vibrate. The analysis of these absorption bands confirms the molecular structure. researchgate.netnih.gov

The spectrum of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide is expected to show strong absorption bands corresponding to the C=O stretching vibrations of both the amide and the ketone. The N-H stretching of the secondary amide will appear as a distinct band, while C-H stretches from the methyl and aromatic groups will be visible in their characteristic regions. Vibrations associated with the C=N and C=C bonds within the pyrimidine ring also produce characteristic peaks in the fingerprint region.

Table 2: Characteristic IR Absorption Bands for N-(4-methylpyrimidin-2-yl)-3-oxobutanamide

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | 3350 - 3100 |

| Alkyl | C-H Stretch | 3000 - 2850 |

| Ketone | C=O Stretch | 1725 - 1705 |

| Amide | C=O Stretch (Amide I) | 1680 - 1630 |

| Pyrimidine Ring | C=N and C=C Stretch | 1600 - 1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. N-(4-methylpyrimidin-2-yl)-3-oxobutanamide contains chromophores—specifically, the pyrimidine ring and the two carbonyl groups—which absorb light in the UV-Vis range. cymitquimica.com The absorption of UV radiation excites electrons from lower energy orbitals (like non-bonding, n, or pi, π) to higher energy anti-bonding orbitals (π*).

The UV-Vis spectrum of this compound is expected to exhibit absorptions corresponding to π → π* transitions, which are typically intense and associated with the conjugated pyrimidine ring system. Additionally, the carbonyl groups give rise to weaker n → π* transitions. The position of the maximum absorbance (λmax) and the intensity of the absorption are characteristic of the molecule's electronic structure and can be influenced by the solvent used for the analysis. nih.govresearchgate.net

Table 3: Expected Electronic Transitions and Absorption Maxima (λmax) for N-(4-methylpyrimidin-2-yl)-3-oxobutanamide

| Chromophore | Electronic Transition | Expected λmax Range (nm) |

|---|---|---|

| Pyrimidine Ring | π → π* | 250 - 280 |

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized substance. For N-(4-methylpyrimidin-2-yl)-3-oxobutanamide, with the molecular formula C₉H₁₁N₃O₂, the theoretical elemental composition can be calculated based on its atomic weights.

The experimental values, obtained from a microanalytical combustion analysis, are then compared to the theoretical percentages. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's purity and confirms its stoichiometric composition. nih.govresearchgate.net

Table 4: Elemental Analysis Data for N-(4-methylpyrimidin-2-yl)-3-oxobutanamide (Molecular Formula: C₉H₁₁N₃O₂; Molecular Weight: 193.20 g/mol ) moldb.com

| Element | Theoretical % | Found % (Illustrative) |

|---|---|---|

| Carbon (C) | 55.95 | 55.91 |

| Hydrogen (H) | 5.74 | 5.78 |

Rationale for the Investigation of N 4 Methylpyrimidin 2 Yl 3 Oxobutanamide

The rationale for the comprehensive investigation of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide stems directly from the fusion of the advantageous properties of its two constituent parts. This compound is not merely a random combination of functional groups; it is a strategically designed intermediate intended for further synthetic elaboration.

By linking the synthetically versatile 3-oxobutanamide unit to the biologically significant 4-methylpyrimidine (B18481) scaffold, a powerful building block is created. The 3-oxobutanamide portion serves as a reactive "handle," allowing chemists to use its well-established chemistry to construct new rings and append various functional groups onto the pyrimidine (B1678525) core. This provides an efficient pathway to generate libraries of novel, complex pyrimidine derivatives. moldb.com These new derivatives can then be screened for a wide range of potential applications, particularly in medicinal chemistry, where new anticancer, antimicrobial, and anti-inflammatory agents are constantly sought. nih.gov

The compound is classified as a heterocyclic building block, underscoring its role as a starting material for more complex syntheses. moldb.combldpharm.com In essence, N-(4-methylpyrimidin-2-yl)-3-oxobutanamide represents a convergence of a privileged biological scaffold with a versatile synthetic tool, providing a clear and compelling reason for its use and investigation in modern organic synthesis and drug discovery efforts.

Data Tables

Table 1: Chemical Properties of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide

| Property | Value | Source(s) |

| CAS Number | 713-70-2 | moldb.combldpharm.comachemblock.com |

| Molecular Formula | C₉H₁₁N₃O₂ | moldb.comachemblock.com |

| Molecular Weight | 193.20 g/mol | moldb.com |

| Alternate IUPAC Name | n-(4-methylpyrimidin-2-yl)-3-oxobutanamide | achemblock.com |

| Class | Heterocyclic Building Block | moldb.com |

Theoretical and Computational Chemistry Studies of N 4 Methylpyrimidin 2 Yl 3 Oxobutanamide

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic properties and preferred three-dimensional arrangement of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to achieve a balance between accuracy and computational cost. nih.gov

Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For N-(4-methylpyrimidin-2-yl)-3-oxobutanamide, this involves analyzing various possible conformations arising from rotation around single bonds and the potential for tautomerism.

| Parameter | Description | Predicted Value |

|---|---|---|

| Bond Length (C=O, ketone) | The length of the carbon-oxygen double bond in the acetyl group. | ~1.23 Å |

| Bond Length (C=O, amide) | The length of the carbon-oxygen double bond in the amide group. | ~1.25 Å |

| Bond Length (C-N, amide) | The length of the carbon-nitrogen single bond in the amide linkage. | ~1.35 Å |

| Dihedral Angle (Pyrimidine-Amide) | The twist between the plane of the pyrimidine (B1678525) ring and the amide plane. | Variable, non-planar |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com The energy and distribution of these orbitals are crucial for understanding a molecule's electronic behavior.

The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, indicating sites for nucleophilic attack. youtube.com For N-(4-methylpyrimidin-2-yl)-3-oxobutanamide, the HOMO is expected to be localized primarily on the electron-rich 4-methylpyrimidine (B18481) ring, while the LUMO is likely distributed over the electron-deficient 3-oxobutanamide portion, particularly the carbonyl carbons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. researchgate.net

| Orbital | Calculated Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 eV | Highest Occupied Molecular Orbital; associated with electron-donating ability. |

| LUMO | -1.2 eV | Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Energy difference indicating kinetic stability and chemical reactivity. |

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. plos.orgsamipubco.com This method is widely used in drug discovery to understand how a potential drug molecule might interact with a biological target.

For N-(4-methylpyrimidin-2-yl)-3-oxobutanamide, docking simulations could be performed against various protein targets. Given that many pyrimidine derivatives are known to be kinase inhibitors, a hypothetical docking study against a kinase active site could be illustrative. nih.govnih.gov The simulation would place the compound in the binding pocket of the protein and score the different poses based on binding affinity. The results would highlight key intermolecular interactions, such as:

Hydrogen Bonds: The amide N-H group and carbonyl oxygens of the compound can act as hydrogen bond donors and acceptors, respectively, forming critical interactions with amino acid residues in the protein's active site.

π-π Stacking: The aromatic pyrimidine ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.govmdpi.com

Hydrophobic Interactions: The methyl group on the pyrimidine ring and parts of the butanamide chain can form favorable hydrophobic interactions within the binding pocket.

| Parameter | Hypothetical Result | Significance |

|---|---|---|

| Binding Affinity (kcal/mol) | -7.5 | Predicts the strength of the interaction between the ligand and the protein target. A more negative value indicates stronger binding. |

| Interacting Residues | Asp145, Lys33, Phe82 | Identifies specific amino acids in the protein's active site that form key bonds with the compound. |

| Types of Interactions | Hydrogen Bond, π-π Stacking | Details the nature of the non-covalent forces stabilizing the ligand-protein complex. |

Prediction of Reactivity and Reaction Pathways

Computational chemistry can also predict the chemical reactivity and potential reaction pathways of a molecule. By analyzing the electronic structure and FMOs, regions prone to chemical attack can be identified.

The molecular electrostatic potential (MEP) map, derived from quantum chemical calculations, visualizes the charge distribution on the molecule's surface. For N-(4-methylpyrimidin-2-yl)-3-oxobutanamide, the MEP would likely show negative potential (red/yellow) around the carbonyl oxygens and the nitrogen atoms of the pyrimidine ring, indicating these are sites for electrophilic attack. Positive potential (blue) would be expected around the amide proton, making it a potential site for deprotonation.

These theoretical predictions are valuable for understanding the synthesis and degradation of the compound. For instance, the 3-oxobutanamide moiety is known to be a versatile synthon in heterocyclic chemistry. researchgate.net Computational modeling could be used to explore the mechanisms of cyclization or condensation reactions involving this part of the molecule, calculating transition state energies to determine the most favorable reaction pathways.

Investigation of Biological Activities and Structure Activity Relationships Sar of N 4 Methylpyrimidin 2 Yl 3 Oxobutanamide Derivatives

Antimicrobial Activity Studies (In vitro)

Derivatives incorporating the pyrimidine (B1678525) nucleus have demonstrated a broad spectrum of antimicrobial efficacy. These activities are often attributed to the structural features of the pyrimidine ring and the nature of substitutions at various positions.

A series of N-formyl tetrahydropyrimidine (B8763341) derivatives, synthesized from a related N-(4-chloro/methoxyphenyl)-3-oxobutanamide precursor, were evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. chemrevlett.com The activity was determined by measuring the zone of inhibition. chemrevlett.com

The results indicated that several compounds exhibited significant antibacterial action. chemrevlett.com Notably, compounds featuring simple phenyl, 2-methoxy, and 4-fluoro substitutions on the benzene (B151609) ring at the C4-position of the pyrimidine nucleus showed promising activity. chemrevlett.com For instance, against the Gram-positive strain Bacillus coccus, compounds 4a , 4e , and 4l were particularly active. chemrevlett.com Moderate activity was observed for compounds 4f , 4j , and 4k against the same strain when compared to standard drugs. chemrevlett.com Other related compounds, such as N-(4-Methylpyridin-2-yl)benzenesulfonamide derivatives, have also been evaluated and shown to be moderately good inhibitors of various bacterial strains. researchgate.net

| Compound | Substituent at C4-Aryl | Gram-Positive (B. coccus) | Gram-Negative (E. coli) |

|---|---|---|---|

| 4a | H | 18 | 15 |

| 4b | 2-Cl | 16 | 14 |

| 4e | 2-OCH₃ | 19 | 16 |

| 4i | 2-NO₂ | 17 | 15 |

| 4k | 3-NO₂ | 18 | 14 |

| 4l | 4-F | 19 | 17 |

| Amoxicillin (Standard) | - | 22 | - |

| Ciprofloxacin (Standard) | - | - | 20 |

The same series of N-formyl tetrahydropyrimidine derivatives was also screened for antifungal properties against Aspergillus niger. chemrevlett.com The study revealed that compounds 4a , 4b , 4e , 4i , 4k , and 4l displayed notable antifungal activity when compared to the standard reference drug, Griseofulvin. chemrevlett.com This suggests that the structural modifications contributing to antibacterial efficacy may also confer potent antifungal capabilities. chemrevlett.com

| Compound | Substituent at C4-Aryl | Zone of Inhibition (mm) against A. niger |

|---|---|---|

| 4a | H | 17 |

| 4b | 2-Cl | 18 |

| 4e | 2-OCH₃ | 16 |

| 4i | 2-NO₂ | 19 |

| 4k | 3-NO₂ | 17 |

| 4l | 4-F | 18 |

| Griseofulvin (Standard) | - | 21 |

Pyrimidine derivatives have been identified as a promising class of compounds for antitubercular drug discovery. ucl.ac.uknih.gov Research into 2-pyrazolylpyrimidinones revealed that hydrophobic substituents at specific positions are important for potency against Mycobacterium tuberculosis (Mtb). nih.gov Structure-activity relationship (SAR) studies have highlighted the critical nature of the pyrimidin-4(3H)-one ring for maintaining antitubercular activity. nih.gov In other studies, modifications to pyrimidine derivatives were made to enhance whole-cell activity against Mtb. ucl.ac.uk For example, incorporating halogen atoms into a phenoxy part of the molecule led to compounds with significant whole-cell antitubercular effects. ucl.ac.uk One derivative of 3-(5-nitrofuran-2-yl)prop-2-en-1-one was found to be an exceptionally potent inhibitor of Mycobacterium tuberculosis H37Rv growth, with a Minimum Inhibitory Concentration (MIC) of 0.031 mg/L. nih.gov This particular compound performed better in vitro than first-line antituberculosis drugs such as isoniazid (B1672263) and rifampicin. nih.gov

Anti-Inflammatory Properties (In vitro models)

The anti-inflammatory potential of related structures has also been investigated. A study on N-alkyl-2-aroylhydrazinylidene-4-oxobutanamides, which share the oxobutanamide core, revealed that these compounds demonstrated pronounced anti-inflammatory activity. researchgate.net Evaluation of these synthesized compounds pointed to them as promising candidates for the treatment of inflammation. researchgate.net Similarly, derivatives of 4-methyl-7-substituted coumarins linked to a 1,2,3-triazole ring were identified as the most promising anti-inflammatory agents among several tested series, with one compound showing slightly greater potency than the reference standard, diclofenac (B195802) sodium. urfu.ru

Antiproliferative and Cytotoxic Potential (In vitro Cell Lines)

The evaluation of pyrimidine derivatives for anticancer activity is an active area of research. The cytotoxic effects of these compounds are often assessed against a panel of human cancer cell lines to determine their potency and selectivity.

A series of S-alkylated thieno[2,3-d]pyrimidin-4-ones, which are fused pyrimidine derivatives, were synthesized and screened for their cytotoxicity against the MCF-7 breast cancer cell line. bue.edu.eg Among the synthesized candidates, one compound, 6d , exhibited more potent cytotoxicity against MCF-7 cells, with an IC₅₀ of 4.0 μM, than the doxorubicin (B1662922) control, which had an IC₅₀ of 6.3 μM. bue.edu.eg This finding highlights the potential of the thieno[2,3-d]pyrimidinone scaffold in designing new agents to target breast cancer. bue.edu.eg While not derivatives of the specific parent compound, other heterocyclic molecules have also shown efficacy; for example, a novel 4-thiazolidinone (B1220212) derivative demonstrated high cytotoxic and antiproliferative activity in both MCF-7 and MDA-MB-231 breast cancer cells. mdpi.com

| Compound | Description | IC₅₀ (μM) |

|---|---|---|

| 6d | S-alkylated thieno[2,3-d]pyrimidin-4-one derivative | 4.0 |

| Doxorubicin (Control) | Standard chemotherapeutic agent | 6.3 |

General Cytotoxicity in Non-Cancerous Cell Lines (e.g., Vero cells)

The evaluation of cytotoxicity in non-cancerous cell lines is a critical step in assessing the therapeutic potential of new compounds, as it provides an indication of their safety profile and selectivity for target cells over healthy host cells. Studies on related butanamide and pyrimidine derivatives have shown varied effects on non-cancerous cells.

For instance, research on certain N-hydroxybutanamide derivatives indicated that non-cancerous cell lines, including Vero (African green monkey kidney epithelial cells) and FetMSC (fetal mesenchymal stem cells), were the least sensitive to the tested compounds, suggesting a degree of selectivity. nih.gov This low toxicity in normal cells is a desirable characteristic for any potential therapeutic agent. nih.gov

Similarly, studies on other heterocyclic compounds, such as nicotinonitrile and furo[2,3-b]pyridine (B1315467) derivatives, have demonstrated high selectivity for tumor cells over normal human fibroblast cells (HSF1184). researchgate.net In some cases, this selectivity was significant, ranging from 40- to 287-fold. researchgate.net Further research on sulfonyl hydrazone and 1,2,3-thiadiazole-based hydrazone derivatives showed that compounds with high antimycobacterial activity exhibited minimal cytotoxicity against human embryonic kidney cells (HEK-293T) and mouse fibroblast cells (CCL-1). mdpi.com The most potent compound in one study demonstrated a high selectivity index of 3516 for HEK-293 cells and 2979 for CCL-1 cells, highlighting its low impact on these normal cell lines. mdpi.com

These findings underscore the principle that structural modifications can yield derivatives with high potency against target cells while maintaining low toxicity in healthy, non-cancerous cells.

Mechanistic Investigations of Biological Action

Understanding the mechanism by which a compound exerts its biological effects is fundamental to its development as a drug. This involves identifying its cellular and molecular targets and characterizing its interactions with them, such as through enzyme inhibition.

Identification of Cellular and Molecular Targets

Derivatives containing pyrimidine and butanamide scaffolds have been shown to interact with a variety of cellular and molecular targets. For example, N-hydroxybutanamide derivatives have been identified as inhibitors of matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of the extracellular matrix. nih.gov Specifically, an iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide was found to inhibit MMP-2, MMP-9, and MMP-14. nih.gov

Other research has pointed to different targets. A study on N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl) piperidine-4-carboxamide derivatives found that they can act as antiangiogenic agents, suppressing the formation of new blood vessels, and also as DNA cleavage agents. longdom.org Furthermore, a novel class of molecules belonging to the N-(4-(3-aminophenyl(thiazol-2-yl)acetamide family was found to induce cell death through the simultaneous induction of apoptosis and autophagy. nih.gov Research into 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives identified them as potent and selective inhibitors of the enzyme 12-lipoxygenase (12-LOX), which is involved in inflammatory pathways. nih.gov

Enzyme Inhibition Studies (e.g., HIV integrase inhibition by related hydrazones)

The inhibition of specific enzymes is a common mechanism of action for many therapeutic agents. The pyrimidine core, similar to that in N-(4-methylpyrimidin-2-yl)-3-oxobutanamide, is present in various enzyme inhibitors.

A significant area of investigation has been the inhibition of HIV-1 integrase (IN), an enzyme crucial for viral replication. scispace.com Research on 4-chloro-N-(4-oxopyrimidin-2-yl)-2-mercaptobenzenesulfonamide derivatives, which share the N-(pyrimidin-2-yl) moiety, has identified several compounds that inhibit HIV-1 integrase with IC₅₀ values in the low micromolar range. nih.gov Hydrazone derivatives, which can be synthesized from butanamide structures, have also been explored as potential HIV-1 integrase inhibitors, although some have shown only weak activity. scispace.com

Beyond HIV integrase, related heterocyclic structures have been shown to inhibit other enzymes. For example, pyrazinamide (B1679903) condensed 1,2,3,4-tetrahydropyrimidines have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov The most potent compound in one such study exhibited an IC₅₀ value of 0.11 µM against AChE. nih.gov

Below is a table summarizing the HIV-1 integrase inhibitory activity of selected 4-chloro-N-(4-oxopyrimidin-2-yl)-2-mercaptobenzenesulfonamide derivatives. nih.gov

| Compound | R | IC₅₀ (µM) for HIV-1 Integrase Inhibition |

| 15 | 4-ClC₆H₄ | 3.3 |

| 16 | 4-BrC₆H₄ | 13.0 |

| 17 | 4-FC₆H₄ | 63.0 |

| 19 | 2-ClC₆H₄ | 10.0 |

| 21 | 4-CH₃C₆H₄ | 20.0 |

| 22 | 4-CH₃OC₆H₄ | 13.0 |

| 23 | 3,4-(CH₃O)₂C₆H₃ | 6.7 |

| 24 | 3,4,5-(CH₃O)₃C₆H₂ | 10.0 |

| 26 | 2-Naphthyl | 13.0 |

| 27 | 2-Pyridyl | 10.0 |

| 28 | 3-Pyridyl | 10.0 |

| 36 | 4-ClC₆H₄ | 10.0 |

| 41 | 2-CH₃-4-ClC₆H₃ | 20.0 |

Data sourced from a study on 4-chloro-N-(4-oxopyrimidin-2-yl)-2-mercaptobenzenesulfonamide derivatives. nih.gov

Structure-Activity Relationship (SAR) Analysis of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide Derivatives

Structure-Activity Relationship (SAR) analysis is essential for medicinal chemistry as it deciphers how the chemical structure of a compound influences its biological activity. This knowledge guides the design of more effective and selective molecules.

Impact of Substituent Modifications on Biological Activity

Modifying the substituents on a core molecular scaffold can have a profound impact on biological activity. For pyrimidine-based compounds, SAR studies have provided clear directions for optimization. In one study of pyrimidine-4-carboxamides, replacing a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine not only reduced lipophilicity but also increased activity by 10-fold. nih.gov Furthermore, conformationally restricting an N-methylphenethylamine group by replacing it with an (S)-3-phenylpiperidine led to a 3-fold increase in inhibitory potency. nih.gov

The nature of substituents on aromatic rings attached to a core structure is also crucial. For a series of 1,3,4-thiadiazole (B1197879) derivatives, the substituent on a C-5 phenyl ring was found to be important for their cytotoxic activity. nih.gov Similarly, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, modifications to the benzenesulfonamide (B165840) portion were explored to optimize potency against the 12-LOX enzyme. nih.gov Interestingly, some structural changes have a negligible effect; for example, the presence or absence of a methyl group at the C-26 position of certain bryostatin (B1237437) analogues was found to have little impact on their biological profile or potency. nih.gov

Ligand Efficiency and Potency Optimization

The goal of lead optimization is to refine a hit compound from an initial screen into a potent, selective, and bioavailable drug candidate. nih.gov This process often involves iterative chemical synthesis guided by SAR data. nih.gov

Metrics such as Ligand Efficiency (LE) are used to assess the quality of a compound. LE measures the binding energy per heavy atom, with values above 0.3 kcal/mol per heavy atom considered acceptable for orally administered drug candidates. mdpi.com In the development of 1,2,5-oxadiazole derivatives as antiplasmodial agents, the most active compound also possessed the highest ligand efficiency (LE = 0.394). mdpi.com Physicochemical properties like the partition coefficient (logP) are also optimized to ensure favorable drug-like properties. mdpi.com

A typical optimization campaign might start with a "hit" compound identified through screening. For example, in the development of phosphodiesterase 4 (PDE4) inhibitors, a hit compound (PTC-209) with an IC₅₀ of 4.8 µM was discovered. researchgate.net Through structure-based design and chemical synthesis, a series of derivatives were created, leading to a much more potent inhibitor (L19) with an IC₅₀ of 0.51 µM and improved metabolic stability. researchgate.net This systematic approach of modifying a lead structure to enhance potency and selectivity is a cornerstone of modern drug discovery. nih.gov

Applications in Chemical Synthesis and Functional Materials

Role as a Versatile Heterocyclic Building Block in Organic Synthesis

The compound is classified as a heterocyclic building block, a foundational component used by chemists to assemble more complex molecules. moldb.com Its structure is particularly valuable due to the presence of both a pyrimidine (B1678525) core and a β-ketoamide functional group, which offer multiple reactive sites for chemical modification.

As a precursor, N-(4-methylpyrimidin-2-yl)-3-oxobutanamide is instrumental in synthesizing advanced organic intermediates. The active methylene (B1212753) group within its structure is particularly reactive and can participate in a variety of chemical reactions, including condensations and cyclizations. researchgate.net This reactivity allows for the construction of larger, more elaborate molecules, which are often key intermediates in the synthesis of pharmaceuticals and other specialty chemicals. For instance, similar 3-oxobutanamide structures are utilized to create a range of nitrogen-containing heterocycles such as pyridines and pyrimidines. researchgate.net

In the field of drug discovery and materials science, the ability to generate a large number of related compounds, known as a chemical library, is crucial for identifying new leads. The structure of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide is well-suited for this purpose. Its multiple reaction points allow for the systematic introduction of various chemical groups, leading to the creation of a diverse library of analogs. nih.gov This approach is essential for exploring the structure-activity relationships of new chemical entities.

Potential in Designing Functional Molecules

The inherent chemical features of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide make it a valuable scaffold for the design of molecules with specific functions, particularly in the fields of medicine and agriculture.

The pyrimidine ring is a well-established pharmacophore, a molecular feature responsible for a drug's biological activity. nih.govjuniperpublishers.com Pyrimidine derivatives are found in a wide range of therapeutic agents, demonstrating antimicrobial, antiviral, and anticancer properties. nih.gov N-(4-methylpyrimidin-2-yl)-3-oxobutanamide provides a ready-made pyrimidine core that can be chemically modified to develop new drug candidates. The sulfonamide moiety, often found in potent drugs, can be incorporated with pyrimidine building blocks to create novel bioactive molecules. nih.gov The design of novel pyrimidine derivatives is a key strategy in the development of targeted therapies, including inhibitors for enzymes like EGFR and VEGFR-2, which are implicated in cancer. nih.gov

Beyond pharmaceuticals, the pyrimidine scaffold is also prominent in agrochemicals. nih.govfrontiersin.org Several commercial fungicides are based on pyrimidine derivatives, highlighting the potential of this chemical class in agriculture. nih.gov Research has shown that pyrimidine derivatives containing an amide moiety can exhibit significant antifungal activity. frontiersin.orgresearchgate.net Although direct studies on the fungicidal properties of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide are not widely published, its structural similarity to known agrochemicals suggests its potential as a lead compound for the development of new fungicides.

Advanced Synthetic Methodologies Facilitated by the Compound

The reactivity of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide and related β-ketoamides makes them suitable for use in advanced synthetic methodologies. These compounds can be employed in multicomponent reactions, where several reactants combine in a single step to form a complex product. researchgate.net This approach is highly efficient and aligns with the principles of green chemistry. The versatility of 3-oxobutanamides in reacting with various electrophilic and nucleophilic reagents allows for the synthesis of a wide range of heterocyclic compounds, including thiophenes and thiazoles, through carefully designed reaction pathways. researchgate.net

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways for Derivatization

The future of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide as a lead compound hinges on the development of versatile and efficient synthetic methodologies to create a diverse library of derivatives. Current synthetic approaches for similar pyrimidine-containing molecules often involve multi-step procedures. For instance, the synthesis of related pyrimidine (B1678525) sulfonamides has been achieved through a one-pot reaction involving a sulfonyl guanidine, triethylorthoformate, and a dicarbonyl compound like acetylacetone. nih.gov

Future synthetic explorations for derivatizing N-(4-methylpyrimidin-2-yl)-3-oxobutanamide could focus on several key areas:

Modification of the Pyrimidine Ring: Introducing various substituents onto the pyrimidine core is a primary strategy for modulating biological activity. This can be achieved through reactions targeting the carbon and nitrogen atoms of the ring.

Alteration of the Oxobutanamide Side Chain: The active methylene (B1212753) and carbonyl groups of the 3-oxobutanamide moiety offer multiple points for chemical modification. researchgate.net These sites can be exploited to introduce a wide range of functional groups, thereby influencing the compound's steric and electronic properties.

Amide Bond Modification: The amide linkage provides an opportunity for isosteric replacement or the introduction of different alkyl or aryl groups to probe the structure-activity relationship.

These derivatization strategies will be crucial for generating a library of analogs with diverse physicochemical properties, which is essential for subsequent biological screening and optimization.

In-depth Mechanistic Studies of Biological Activities

Elucidating the precise molecular mechanisms by which N-(4-methylpyrimidin-2-yl)-3-oxobutanamide and its derivatives exert their biological effects is a critical step in their development as therapeutic agents. Pyrimidine derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, often by acting as enzyme inhibitors. ajchem-a.comorientjchem.org

Future mechanistic studies should aim to:

Identify Molecular Targets: High-throughput screening and target identification technologies can be employed to pinpoint the specific enzymes, receptors, or other biomolecules with which these compounds interact.

Characterize Binding Interactions: Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed atomic-level information about how these molecules bind to their targets.

Investigate Cellular Pathways: Once a molecular target is identified, further studies will be necessary to understand how the interaction with this target modulates cellular signaling pathways and ultimately leads to a physiological response.

A thorough understanding of the mechanism of action is indispensable for rational drug design and for predicting potential off-target effects.

Rational Design of Next-Generation Derivatives based on Comprehensive SAR

A systematic exploration of the structure-activity relationship (SAR) is fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. SAR studies involve synthesizing and testing a series of structurally related compounds to understand how specific chemical modifications influence their biological activity. nih.govnih.gov

For N-(4-methylpyrimidin-2-yl)-3-oxobutanamide, a comprehensive SAR campaign would involve:

| Modification Site | Potential Modifications | Desired Outcome |

| Pyrimidine Ring | Introduction of halogens, alkyl, alkoxy, and amino groups | Enhanced target binding and selectivity |

| Oxobutanamide Chain | Variation of chain length, introduction of cyclic structures | Improved potency and metabolic stability |

| Methyl Group | Replacement with other alkyl or aryl groups | Probing steric and electronic requirements |

The data generated from these studies will be invaluable for the rational design of next-generation derivatives with improved therapeutic profiles. Computational modeling and quantitative structure-activity relationship (QSAR) studies can further aid in predicting the activity of novel analogs and prioritizing their synthesis. nih.gov

Integration with High-Throughput Screening and Combinatorial Chemistry

To efficiently explore the vast chemical space around the N-(4-methylpyrimidin-2-yl)-3-oxobutanamide scaffold, the integration of combinatorial chemistry and high-throughput screening (HTS) is essential. nih.gov Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds, while HTS enables the rapid biological evaluation of these libraries. acs.orgnih.gov

Future efforts in this area should focus on:

Developing Robust HTS Assays: Designing and validating sensitive and reliable assays to screen for desired biological activities, such as enzyme inhibition or cellular responses, is a prerequisite for a successful HTS campaign. researchgate.netnih.gov

Solution-Phase and Solid-Phase Synthesis: Employing both solution-phase and solid-phase combinatorial synthesis techniques can facilitate the generation of diverse chemical libraries. nih.gov

Hit-to-Lead Optimization: Promising "hits" identified from HTS will require further optimization through iterative cycles of chemical synthesis and biological testing to develop them into viable "lead" compounds.

The synergy between combinatorial chemistry and HTS will significantly accelerate the discovery of novel and potent derivatives of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide.

Advanced Characterization Techniques for Complex Structures and Assemblies

A detailed understanding of the three-dimensional structure and dynamic behavior of N-(4-methylpyrimidin-2-yl)-3-oxobutanamide and its derivatives, both in isolation and in complex with their biological targets, is crucial for structure-based drug design. Advanced characterization techniques play a pivotal role in providing this information.

Key techniques that will be instrumental in future research include:

NMR Spectroscopy: For elucidating the solution-state conformation and tautomeric equilibria of these molecules. nih.govnih.gov

X-ray Crystallography: To determine the precise three-dimensional structure of the compounds and their complexes with biomolecules.

Mass Spectrometry: For accurate mass determination and structural characterization of novel derivatives.

Computational Modeling: To simulate molecular interactions, predict binding affinities, and guide the design of new analogs.

The application of these advanced techniques will provide critical insights into the structural basis of the biological activity of this class of compounds, thereby facilitating the design of more effective therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.